1-(2-Bromooxazol-4-yl)ethanone
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Overview
Description
1-(2-Bromooxazol-4-yl)ethanone is a heterocyclic organic compound that contains a five-membered ring with nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(2-Bromooxazol-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-1-(4-ethoxyphenyl)ethanone.
Hydrolysis: The starting material undergoes hydrolysis to form the corresponding carboxylic acid.
Esterification: The carboxylic acid is then esterified to form an ester intermediate.
Cyclization: The ester intermediate undergoes cyclization to form the oxazole ring.
Bromination: Finally, the oxazole ring is brominated to yield this compound.
Chemical Reactions Analysis
1-(2-Bromooxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives or reduction to form corresponding alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Scientific Research Applications
1-(2-Bromooxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development
Mechanism of Action
The mechanism of action of 1-(2-Bromooxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(2-Bromooxazol-4-yl)ethanone can be compared with other similar compounds such as:
1-(4-Bromothiazol-2-yl)ethanone: This compound has a thiazole ring instead of an oxazole ring, which imparts different chemical and biological properties.
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has additional substituents on the oxazole ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C5H4BrNO2 |
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Molecular Weight |
189.99 g/mol |
IUPAC Name |
1-(2-bromo-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |
InChI Key |
WINLUQSMFPNTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=N1)Br |
Origin of Product |
United States |
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